Relative Cation Incorporation in CVD: Sn vs. Zr vs. Ti Precursor Behavior
In the CVD of zirconium tin titanate (ZTT) high-k dielectric films using a mixed precursor solution of zirconium tert-butoxide, tin tert-butoxide, and titanium tert-butoxide, the tin content in the deposited film remained relatively constant across a deposition temperature range of 400–550 °C. In contrast, the zirconium content decreased with increasing temperature, while the titanium content increased. This demonstrates that tin tert-butoxide exhibits a distinct, more thermally stable incorporation profile compared to its zirconium and titanium analogs, enabling more predictable film stoichiometry control during process temperature optimization [1].
| Evidence Dimension | Cation incorporation trend with deposition temperature (400–550 °C) |
|---|---|
| Target Compound Data | Tin content in film remains relatively constant across the temperature range. |
| Comparator Or Baseline | Zirconium content decreases with increasing temperature; Titanium content increases with increasing temperature. |
| Quantified Difference | Tin content: constant; Zirconium content: decreases; Titanium content: increases. |
| Conditions | Direct liquid injection CVD; precursor: mixed solution of Zr(OtBu)₄, Sn(OtBu)₄, and Ti(OtBu)₄; deposition temperature: 400–550 °C. |
Why This Matters
This behavior allows process engineers to adjust deposition temperature to tune the Zr/Ti ratio without significantly altering Sn content, a critical advantage for maintaining desired multi-component oxide stoichiometry.
- [1] McCarthy, G. J., et al. (2004). Deposition and characterization of zirconium tin titanate thin films as a potential high-k material for electronic devices. Journal of Crystal Growth, 261(2–3), 309–315. View Source
